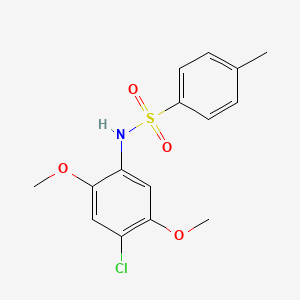

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves complex reactions highlighting the importance of the sulfonamide moiety in pharmacophores. The process often starts from basic components such as 4-chloroaniline, leading to various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through solvent-free conditions, showcasing the chemical's versatility and the adaptability of its synthesis methods (Ebrahimi et al., 2015).

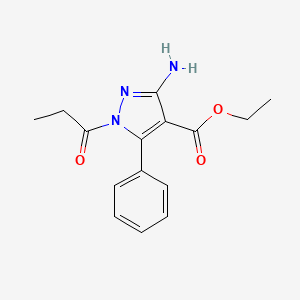

Molecular Structure Analysis

The molecular structure of N-aryl-2,5-dimethoxybenzenesulfonamides is stabilized by various intramolecular interactions, such as C-H...O, N-H...Cl, and π-π stacking interactions. These interactions are crucial in defining the supramolecular architectures observed in these compounds. The crystal structure analysis reveals the impact of substituents on the benzenesulfonyl and aniline rings, affecting the molecule's overall architecture and stability (Shakuntala et al., 2017).

Chemical Reactions and Properties

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives exhibit a range of chemical reactions, including selective acylation reactions in water. This specificity underlines the compound's potential for targeted chemical modifications, enhancing its utility in various chemical and pharmacological applications (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are critical for understanding the compound's behavior in different environments. Studies on similar sulfonamide derivatives reveal insights into their solubility challenges and potential strategies for enhancement, which are crucial for their application in drug development and other areas (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives, including reactivity and interaction with biological molecules, are of significant interest. For instance, the compound's ability to undergo selective acylation in water demonstrates its chemoselectivity and potential as a reagent in organic synthesis and chemical modifications (Ebrahimi et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Computational Study : A study reported the synthesis and characterization of a new sulfonamide molecule through structural and electronic property investigations. The compound's interaction with proteins was also explored through molecular dynamics simulations, highlighting its potential in medicinal chemistry applications (Murthy et al., 2018).

Biological Applications

DNA Binding and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes revealed their DNA-binding capabilities and anticancer activities. The structure of the sulfonamide derivative significantly influenced DNA interaction and cleavage efficiency, providing insights into developing targeted cancer therapies (González-Álvarez et al., 2013).

Antibacterial Activity : Another study synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, demonstrating promising antibacterial activity against various Gram-positive bacterial strains. This highlights the compound's potential in addressing antibiotic resistance (Sławiński et al., 2013).

Chemical Properties and Reactions

Photooxidation to Nitroso- and Nitro-Products : A study investigated the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, leading to the formation of nitroso- and nitro-products. This research contributes to understanding the environmental fate and transformations of such compounds (Miller & Crosby, 1983).

Pharmaceutical Chemistry

Antimycobacterial Agents : The development of thiol-activated sources of sulfur dioxide as antimycobacterial agents showcased the use of sulfonamide derivatives in combating tuberculosis. One compound exhibited higher potency than the clinical agent isoniazid, suggesting its potential as a new therapeutic option (Malwal et al., 2012).

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)22(18,19)17-13-9-14(20-2)12(16)8-15(13)21-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNOAPIPFGTKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)

![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)